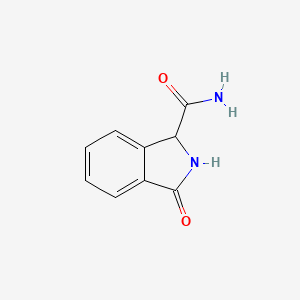

3-Oxoisoindoline-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Oxoisoindoline-1-carboxamide is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by a five-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindoline-1-carboxamide can be achieved through various methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acid, amines, and isocyanides . The reaction is typically carried out in methanol at ambient temperature, followed by purification using preparative liquid chromatography . Another method involves the Strecker approach, where 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines are used with OSU-6 as the catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Ugi reaction due to its efficiency and high yield. The use of robust catalysts like OSU-6 also facilitates the recycling process, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Oxoisoindoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Hydroxy derivatives.

Substitution: Substituted amides and esters.

Wissenschaftliche Forschungsanwendungen

3-Oxoisoindoline-1-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Oxoisoindoline-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a state-dependent blocker of voltage-gated sodium channels, particularly NaV1.7 . This interaction inhibits the rising phase of the action potential in neuronal cells, thereby exerting analgesic effects . The compound’s ability to inhibit acetylcholinesterase also contributes to its neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

- 2-(1-Benzylpiperidin-4-yl)-3-oxo-N-(2,4,4-trimethylpentan-2-yl)isoindoline-1-carboxamide

- N-(tert-Butyl)-2-[2-(diethylamino)ethyl]-3-oxoisoindoline-1-carboxamide

Comparison: 3-Oxoisoindoline-1-carboxamide stands out due to its potent state-dependent blocking activity on NaV1.7 channels, which is not as pronounced in similar compounds . Additionally, its acetylcholinesterase inhibitory activity is relatively higher, making it a more effective candidate for neuroprotective applications .

Biologische Aktivität

3-Oxoisoindoline-1-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by relevant research findings and case studies.

Overview and Synthesis

This compound can be synthesized through various methods, including the Ugi reaction and oxidative nucleophilic substitution . A notable approach involves a four-component reaction that utilizes mild conditions to achieve high regio- and chemoselectivity, resulting in good yields of the desired derivatives . The synthesis typically starts with 2-carboxybenzaldehyde and involves the use of catalysts such as OSU-6, which enhances the efficiency of the reaction .

The primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels , particularly NaV1.7. This compound acts as a state-dependent blocker , which modulates neuronal signaling pathways, leading to a reduction in pain perception. The biochemical pathways affected by this compound include alterations in cellular signaling and gene expression, which can influence various physiological processes.

Biological Activities

This compound exhibits several biological activities:

- Analgesic Properties : Due to its ability to block sodium channels, it has been studied for its potential as an analgesic agent.

- Antioxidant Activity : Derivatives of this compound have shown promise in mitigating oxidative stress, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

- Antimicrobial Effects : Some studies indicate that isoindoline derivatives may possess antimicrobial properties, although specific data on this compound is limited .

Case Study 1: Analgesic Efficacy

A study focusing on the analgesic effects of this compound demonstrated significant pain relief in animal models. The compound was administered at varying dosages, revealing a dose-dependent relationship with pain reduction. The study highlighted the compound's potential for developing new pain management therapies .

Case Study 2: Antioxidant Properties

Research investigating the antioxidant capabilities of this compound derivatives found that they effectively scavenged free radicals in vitro. This property suggests their utility in preventing cellular damage associated with oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Isoindoline derivative | Analgesic, Antioxidant |

| 3-Oxoisoindoline-5-carboxylic acid | Isoindoline derivative | Antioxidant, Antimicrobial |

| Indole derivatives | Indole core structure | Various (e.g., Antimicrobial) |

This table illustrates the unique position of this compound within a broader class of isoindoline compounds. Its ability to form stable derivatives with significant biological activity distinguishes it from other related compounds.

Eigenschaften

Molekularformel |

C9H8N2O2 |

|---|---|

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

3-oxo-1,2-dihydroisoindole-1-carboxamide |

InChI |

InChI=1S/C9H8N2O2/c10-8(12)7-5-3-1-2-4-6(5)9(13)11-7/h1-4,7H,(H2,10,12)(H,11,13) |

InChI-Schlüssel |

XRJWQHDBFCGEPW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(NC2=O)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.